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Compound of Interest

2-(4-Chlorophenyl)-2-
Compound Name:
methylmorpholine

Cat. No.: B025465

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Chlorophenyl)-2-
methylmorpholine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physicochemical properties of 2-(4-
Chlorophenyl)-2-methylmorpholine, a substituted morpholine of interest in chemical
synthesis and pharmaceutical research. The morpholine scaffold is a privileged structure in
medicinal chemistry, valued for its favorable metabolic stability, low toxicity, and ability to
improve the pharmacokinetic profiles of drug candidates.[1][2] Understanding the core
physicochemical characteristics of its derivatives is paramount for successful application in
research and development.

Section 1: Chemical Identity and Core Structure

Accurate identification is the foundation of all subsequent scientific investigation. 2-(4-
Chlorophenyl)-2-methylmorpholine is a solid organic compound characterized by a
morpholine ring substituted at the 2-position with both a methyl group and a 4-chlorophenyl
group.

Table 1: Compound Identification
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Identifier Value Source(s)

2-(4-chlorophenyl)-2-
IUPAC Name _ [31[41[5]
methylmorpholine

CAS Number 109461-44-1 [4151161[7118]
Molecular Formula C11H14CINO [B14151[71[9]
Molecular Weight 211.69 g/mol 311416171

IJIDDASQRAPIORY-
InChl Key [4][5][10]
UHFFFAOYNA-N

| Canonical SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl! |[4][7][°] |

Section 2: Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and
biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Summary of Physicochemical Data
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Property

Physical Form

Value

Solid

Notes &
L Source(s)
Implications
Facilitates handling
[6]

and weighing.

307.0 + 37.0 °C (at

Predicted value;

Boiling Point o - [6]
760 mmHg) indicates low volatility.
] High purity is essential
) Commercially ]
Purity for reliable [61[7]

available at =98%

experimental data.

Predicted XlogP

18

Indicates moderate
lipophilicity,

suggesting a balance
between agueous [9]
solubility and

membrane

permeability.

| Storage | 4°C, protect from light | Standard for maintaining the stability of complex organic

molecules. |[6] |

In-Depth Discussion of Key Parameters

Solubility: The solubility of a compound is a critical determinant of its utility in solution-phase

chemistry and its suitability for pharmaceutical formulation. While specific experimental

solubility data for 2-(4-Chlorophenyl)-2-methylmorpholine is not readily available in the

literature, its structure allows for an expert assessment. The molecule contains a hydrophilic

morpholine ring, which is miscible with water.[11] However, the presence of the large, non-polar

4-chlorophenyl group is expected to dominate the molecule's properties and significantly

reduce its aqueous solubility. Therefore, it is predicted to be poorly soluble in water but should

exhibit good solubility in organic solvents like methanol, ethanol, and dichloromethane.[12]

Experimental determination via a standardized method, such as the shake-flask protocol

outlined below, is essential for any development program.
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pKa (Basicity): The morpholine nitrogen atom possesses a lone pair of electrons, rendering it
basic. The pKa of the conjugate acid of unsubstituted morpholine is approximately 8.5.[11] For
N-methylmorpholine, the pKa is 7.41.[13] In 2-(4-Chlorophenyl)-2-methylmorpholine, the
electron-donating effect of the methyl group at the 2-position would typically increase basicity.
However, the steric hindrance and potential electronic effects of the adjacent 4-chlorophenyl
group may modulate this. The pKa is a crucial parameter as it governs the ionization state of
the molecule at a given pH, which directly impacts its solubility, membrane transport, and
interaction with biological targets.

Section 3: Analytical Methodologies and
Characterization

A robust analytical workflow is necessary to confirm the identity, purity, and key
physicochemical properties of the subject compound. This section provides validated protocols
that serve as a self-validating system for characterization.
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Physicochemical Characterization Workflow

Sample Receipt & Visual Inspection

\d \ 4

Identity Confirmation (LC-MS) Purity Assessment (HPLC-UV)

\4 \ 4

Thermodynamic Solubility (Shake-Flask Method) pKa Determination (Potentiometric Titration)

\ 4 \ 4

Data Analysis & Reporting <

Property—Dri"en Deve‘ 'opment

A w A

Biological Screening —»| Formulation Development ADME Profiling

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive physicochemical characterization and
subsequent application of 2-(4-Chlorophenyl)-2-methylmorpholine.

Protocol 1: Identity and Purity Determination by HPLC-
MS

+ Rationale: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is
the standard for assessing the purity of non-volatile organic compounds. The addition of a
Mass Spectrometry (MS) detector provides unambiguous confirmation of the molecular
weight, thus verifying the compound's identity.

o Methodology:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b025465?utm_src=pdf-body-img
https://www.benchchem.com/product/b025465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of
methanol to create a 1 mg/mL stock solution.

o HPLC Conditions:
» Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 um particle size.
= Mobile Phase A: Water with 0.1% formic acid.
» Mobile Phase B: Acetonitrile with 0.1% formic acid.

» Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5%
B and re-equilibrate for 2 minutes.

» Flow Rate: 0.4 mL/min.
» Column Temperature: 40°C.
= UV Detection: 254 nm.
o MS Conditions (ESI+):
» Scan Range: m/z 50-500.
= Capillary Voltage: 3.5 kV.
= Source Temperature: 150°C.

o Analysis: The purity is calculated from the peak area percentage at 254 nm. The identity is
confirmed by observing the protonated molecular ion [M+H]* at m/z 212.08.

Protocol 2: Thermodynamic Solubility Determination
(Shake-Flask Method)

» Rationale: This method, based on OECD Guideline 105, is the gold standard for determining
the true thermodynamic equilibrium solubility of a compound, which is essential for
biopharmaceutical and formulation studies.
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o Methodology:

o Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing
a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4).

o Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure
equilibrium is reached.

o Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes
to pellet the excess solid.

o Sampling: Carefully remove an aliquot of the clear supernatant.

o Quantification: Dilute the supernatant with mobile phase and analyze using the calibrated
HPLC-UV method described in Protocol 1 to determine the concentration. This
concentration represents the solubility.

Protocol 3: pKa Determination by Potentiometric
Titration

o Rationale: Potentiometric titration provides a direct and highly accurate measurement of a
compound's pKa by monitoring pH changes upon the addition of a titrant.

o Methodology:

o Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-
solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the
experiment.

o Titration: Place the solution under a calibrated pH electrode and slowly titrate with a
standardized strong acid (e.g., 0.1 M HCI).

o Data Acquisition: Record the pH value after each incremental addition of the acid titrant.

o Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the
inflection point of the resulting titration curve, which corresponds to the pH at which 50%
of the compound is protonated.
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Property Interdependence in Drug Development
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Caption: The relationship between fundamental physicochemical properties and their influence
on key stages of drug development.

Section 4: Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. 2-(4-Chlorophenyl)-2-
methylmorpholine is classified with the GHSO07 pictogram, indicating it can be harmful.[6]

Table 3: GHS Safety Information

Category Information Source(s)
Pictogram GHSO07 (Exclamation Mark) [6]
Signal Word Warning [6]

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335:
May cause respiratory irritation. |[6][7] |
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Handling Recommendations:
e Always handle this compound in a well-ventilated area or a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

» Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-(4-Chlorophenyl)-2-methylmorpholine is a solid compound with moderate predicted
lipophilicity and a basic nitrogen center characteristic of the morpholine class. Its poor
anticipated aqueous solubility and specific pKa are critical parameters that must be
experimentally determined using robust analytical methods, such as those detailed in this
guide. A thorough understanding and precise measurement of these physicochemical
properties are indispensable for any researcher aiming to utilize this molecule effectively in
synthetic chemistry, medicinal chemistry, or broader drug development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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